![molecular formula C18H21N3O5S B2530342 Methyl (4-((3-(pyridin-4-yloxy)piperidin-1-yl)sulfonyl)phenyl)carbamate CAS No. 2034574-96-2](/img/structure/B2530342.png)
Methyl (4-((3-(pyridin-4-yloxy)piperidin-1-yl)sulfonyl)phenyl)carbamate
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Overview
Description
The compound contains a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Synthesis Analysis
Piperidine derivatives are synthesized through various intra- and intermolecular reactions . Specific methods of piperidine synthesis have been widely studied .Molecular Structure Analysis
The molecular structure of piperidine derivatives is complex and varies depending on the specific compound. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidine derivatives undergo various chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical And Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives can vary greatly depending on the specific compound. For example, 4-Piperidinemethanol, a related compound, has a boiling point of 118-120 °C/10 mmHg and a melting point of 55-59 °C .Scientific Research Applications
Synthesis and Potential Applications
Antimicrobial Activity : Research has explored the synthesis of heterocyclic compounds based on sulfonamide frameworks, including structures similar to the one , demonstrating antimicrobial properties. For instance, novel heterocyclic compounds containing a sulfonamido moiety have been synthesized, some of which exhibited high antimicrobial activities against various pathogens (Ammar et al., 2004).
Anticancer Activity : A series of compounds including pyridine-3-sulfonamides with modifications have shown potential anticancer activity. Notably, compounds with modifications on the pyridine sulfonamide framework have been evaluated for their in vitro anticancer activity, indicating some structure-activity relationships and showing promise against leukemia, colon cancer, and melanoma (Szafrański & Sławiński, 2015).
Organic Synthesis Methodology : The molecule’s structural motifs are utilized in the synthesis of various organic compounds, including piperidines and pyrrolidines. For example, research into the synthesis of piperidines from acid-catalyzed cyclizations of alka-4-enylamine derivatives has shown that the success of these reactions depends significantly on the nature of the amine protecting group, highlighting the intricate balance required in such synthetic processes (Aldmairi et al., 2017).
Chemical Modifications : Studies on the biological and nonbiological modifications of carbamates, including hydrolysis, oxidation, dealkylation, and conjugation, provide insights into the metabolism and potential environmental fate of such compounds. These findings are relevant for understanding the behavior of methyl (4-((3-(pyridin-4-yloxy)piperidin-1-yl)sulfonyl)phenyl)carbamate in biological systems and the environment (Knaak, 1971).
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry .
Mode of Action
Piperidine derivatives are known to undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biological activities .
Result of Action
Piperidine derivatives are known to have a wide range of pharmacological activities .
Safety and Hazards
Future Directions
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
methyl N-[4-(3-pyridin-4-yloxypiperidin-1-yl)sulfonylphenyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c1-25-18(22)20-14-4-6-17(7-5-14)27(23,24)21-12-2-3-16(13-21)26-15-8-10-19-11-9-15/h4-11,16H,2-3,12-13H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNAQQTBFJHPENQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)OC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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